4-(Ethylamino)-N-butylamine

Description

Significance of Branched Aliphatic Amines in Synthetic Organic Chemistry

Branched aliphatic amines are integral building blocks in synthetic organic chemistry, prized for their ability to introduce structural complexity and modulate the physicochemical properties of molecules. The arrangement of alkyl groups around the nitrogen atom is crucial in determining a compound's biological activity and physical characteristics. ukri.org In medicinal chemistry, for instance, the branching of aliphatic amine side chains can significantly influence how a drug molecule interacts with its biological target. ukri.org

The synthesis of these molecules has traditionally relied on methods like reductive amination and alkylation. ukri.org However, modern research is increasingly focused on more direct and efficient strategies, such as the catalytic C-H activation of simple, abundant amines to build more complex structures. ukri.org This approach allows for the selective functionalization of traditionally unreactive C-H bonds, offering a streamlined path to novel amine derivatives. ukri.org Furthermore, primary aliphatic amines are considered vital starting materials in organic synthesis due to their versatile NH₂ group, although their selective C-functionalization remains a significant challenge. nih.gov

Scope and Relevance of 4-(Ethylamino)-N-butylamine within Amine Subclasses

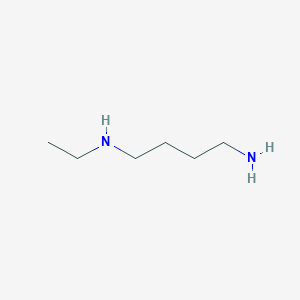

This compound is a diamine, specifically an N,N'-disubstituted derivative of 1,4-butanediamine (putrescine). Its structure features a four-carbon chain with a primary amine at one terminus and a secondary amine, substituted with an ethyl group, at the other.

Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64429-16-9 chemsrc.com |

| Molecular Formula | C₆H₁₆N₂ nih.gov |

| Molecular Weight | 131.22 g/mol alfa-chemistry.com |

This table contains data for this compound.

Publicly available research specifically detailing the synthesis, properties, and applications of this compound is limited. However, its structural motifs—the N-substituted butylamine (B146782) and ethylamine (B1201723) moieties—are found in a wide range of chemically and biologically significant molecules. The study of related N,N'-disubstituted 1,4-butanediamines provides insight into the potential chemical behavior of this compound class. For example, research on para-substituted N,N'-dibenzyl-1,4-diaminobutanes has been used to probe the mechanisms of flavoprotein polyamine oxidases. nih.gov The fundamental NH stretching vibrations of various N,N'-substituted diamines have also been investigated to understand intramolecular hydrogen bonding, which disappears when the intervening methylene (B1212753) chain length exceeds three units. cdnsciencepub.com

Historical Context and Evolution of Research on Related N-Substituted Butylamines and Ethylamines

The history of research on amines is deeply intertwined with the study of polyamines, a class of compounds essential for cell growth. researchgate.net This field dates back to 1678, when Antonie van Leeuwenhoek first observed crystals of spermine (B22157) phosphate (B84403) in seminal fluid. nih.gov However, the actual structure of spermine was not determined for another 250 years. nih.govresearchgate.net In the intervening period, other polyamines like putrescine (1,4-diaminobutane) and spermidine (B129725) were isolated from various biological sources. nih.govresearchgate.net

The 20th century saw a dramatic expansion in polyamine research. Key developments included the identification of ornithine decarboxylase as a crucial enzyme in their biosynthesis and the synthesis of α-difluoromethylornithine (DFMO), a potent inhibitor of this enzyme. nih.govresearchgate.net The discovery that polyamines are excreted in the urine of cancer patients sparked significant interest from oncologists. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-ethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-8-6-4-3-5-7/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCPEIKLFULSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Ethylamino N Butylamine and Analogs

Nucleophilic Substitution Reactions with Activated Substrates

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, attacks an electron-deficient center and replaces a leaving group. Amines, including analogs of 4-(Ethylamino)-N-butylamine, are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.comlibretexts.org

Nucleophilic Aromatic Substitution (S_NAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. byjus.com The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. byjus.comudd.clmasterorganicchemistry.com The rate of these reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electron-withdrawing groups on the aromatic ring. uchile.clresearchgate.net

For the reaction of amines with activated aromatic substrates, the reaction rate is often dependent on the concentration of both the amine and the aromatic substrate, following second-order kinetics. rsc.org The stereochemistry of S_NAr reactions at a chiral center is generally not a factor as the reaction occurs at an achiral aromatic carbon. However, if the amine itself is chiral, its stereochemistry is retained in the product.

The rate-determining step in S_NAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com This is supported by the observation that the reaction rate is often faster with a better leaving group (F > Cl > Br > I), which is counterintuitive for a step involving leaving group departure. masterorganicchemistry.com However, in some cases, the departure of the leaving group can be rate-limiting, especially with poor leaving groups or when the intermediate is highly stabilized. researchgate.net

Table 1: Factors Influencing S_NAr Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

| Electron-withdrawing groups | Increases rate | Stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. byjus.com |

| Leaving group | F > Cl > Br > I | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This effect on the rate-determining nucleophilic attack step outweighs the C-F bond strength. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents often enhance the rate | These solvents can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity. researchgate.net |

| Nucleophile | Stronger, less sterically hindered nucleophiles react faster | A more available lone pair and less steric hindrance facilitate the attack on the aromatic ring. masterorganicchemistry.com |

While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophile. masterorganicchemistry.com For a series of similar amines, nucleophilicity generally increases with basicity. masterorganicchemistry.comlibretexts.org For instance, secondary amines are typically more basic and more nucleophilic than primary amines, which are in turn more reactive than ammonia (B1221849). masterorganicchemistry.comlibretexts.org

However, this correlation is not always straightforward. Steric hindrance can significantly reduce the nucleophilicity of a bulky amine without having a proportional effect on its basicity. masterorganicchemistry.com Conversely, some amines exhibit the "alpha-effect," where the presence of a lone pair on an adjacent atom enhances nucleophilicity beyond what would be predicted from basicity alone. researchgate.net

In the context of S_NAr reactions, a more basic amine can increase the reaction rate by being a more potent nucleophile. However, very strong bases can also lead to side reactions, such as deprotonation of the solvent or the substrate. masterorganicchemistry.com The relationship between the rate constant (k) and the basicity (pKa) of the amine can be described by the Brønsted equation, log(k) = β * pKa + C, where β (the Brønsted coefficient) provides insight into the transition state of the reaction. rsc.org A larger β value suggests a greater degree of bond formation in the transition state.

In some nucleophilic substitution reactions involving amines, the reaction rate is accelerated by the presence of a general base. acs.orgyoutube.com This phenomenon, known as general base catalysis, occurs when a base other than the hydroxide (B78521) ion facilitates the reaction by deprotonating the nucleophile in the rate-determining step. youtube.com

For amine nucleophiles, particularly in reactions where the departure of the leaving group is difficult, a second molecule of the amine can act as a general base, abstracting a proton from the attacking nitrogen atom in the transition state. acs.org This deprotonation increases the nucleophilicity of the attacking amine and facilitates the formation of the tetrahedral intermediate. rsc.orgacs.org

Diamines, which possess a second basic nitrogen atom within the same molecule, can exhibit intramolecular general base catalysis. acs.org This can lead to significant rate enhancements compared to monoamines of similar basicity. The effectiveness of this intramolecular catalysis depends on the length of the carbon chain connecting the two amino groups, which influences the geometry of the transition state. acs.org

Oxidative Alkylamination Mechanisms

Oxidative alkylamination involves the formation of a new carbon-nitrogen bond through an oxidative process. These reactions are crucial for the synthesis of more complex amines from simpler precursors.

The oxidation of amines can proceed through different electron transfer pathways. nih.gov One common mechanism involves an initial single-electron transfer (SET) from the amine's lone pair to an oxidant, generating an amine radical cation. nih.govbeilstein-journals.orgnih.govacs.org This radical cation is a key intermediate that can undergo further reactions. beilstein-journals.org

Alternatively, a two-electron oxidation can occur, leading directly to an iminium ion. nih.gov The specific pathway, whether one- or two-electron oxidation, can often be controlled by the choice of oxidant and reaction conditions. nih.gov For instance, electrochemical methods allow for precise control over the oxidation potential, enabling selective generation of either the radical cation or the iminium ion. nih.govacs.org

Flavoproteins, a class of enzymes, catalyze the oxidation of amines through a hydride transfer mechanism, which is equivalent to a two-electron process. nih.gov

Following the initial single-electron transfer, the resulting amine radical cation is a highly reactive species. beilstein-journals.org A common subsequent step is the deprotonation of a carbon atom adjacent (alpha) to the nitrogen, leading to the formation of an α-amino radical. nih.govbeilstein-journals.orgchinesechemsoc.org This deprotonation is often facilitated by a base. nih.gov

The α-amino radical is a neutral radical species that can participate in a variety of coupling reactions. nih.govchinesechemsoc.org For example, it can react with other radicals or with electron-deficient species to form new carbon-carbon or carbon-heteroatom bonds. nih.gov In the presence of oxygen, α-amino radicals can react to form α-amino-peroxyl radicals, which are key intermediates in aerobic amine oxidation. rsc.org

The formation and subsequent reactions of these radical intermediates are central to many modern synthetic methods for amine functionalization. beilstein-journals.orgresearchgate.net

Oxidant Selection and Mechanistic Pathways

The oxidation of aliphatic diamines, such as this compound, is a fundamental reaction class with pathways and outcomes highly dependent on the chosen oxidant and reaction conditions. The oxidation process for aliphatic amines typically initiates with a one-electron oxidation to form a radical cation. mdpi.com This intermediate then deprotonates to yield a radical at the α-carbon relative to the nitrogen atom. mdpi.com This α-carbon radical can then undergo a second oxidation step to produce a reactive iminium cation. mdpi.com

Different oxidation strategies have been explored for amines and diamines:

Catalytic Oxidation : Bio-inspired manganese catalysts have been used for the site-selective C–H oxidation of long-chain diamines like tetradecane-1,14-diamine, using hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgrsc.org In these systems, the choice of a carboxylic acid as a co-ligand is crucial, as it can fine-tune the site-selectivity of the oxidation. rsc.org The active oxidizing species is presumed to be a MnV(O)(carboxylate) intermediate, indicating that the structure of the co-ligand directly impacts the C-H cleaving species. rsc.org

Electrochemical Oxidation : This method provides a pathway for the selective oxidation of amines. mdpi.com For instance, the oxidation of N,N-dicyclohexylmethylamine and N,N-dimethylcyclohexylamine favors the formation of a methylene (B1212753) radical over a cyclohexyl radical. mdpi.com The resulting iminium intermediates react with water molecules present in the solvent to yield dealkylated products like formaldehyde (B43269) and the corresponding secondary amine. mdpi.com

Ozonation : Ozone (O₃) is a powerful oxidant for aliphatic amines. researchgate.net Theoretical studies using Density Functional Theory (DFT) show that ozonation begins with a rapid oxygen-transfer reaction. researchgate.net For secondary amines, this leads to nitroalkanes via hydroxylamine (B1172632) and nitrosoalkane intermediates. researchgate.net

Radical Oxidation : The oxidation of n-butylamine, a close structural component of the target molecule, by H and OH radicals has been studied computationally. nih.gov These studies show that for reactions with H radicals, H-abstraction is favored at the α-carbon site. nih.gov In contrast, for reactions with OH radicals, the channel at the N-site (direct reaction with the -NH₂ group) shows a greater proportion. nih.gov The position of the amino group along the alkyl chain influences the reaction kinetics, with barrier heights gradually decreasing as the distance between the amino group and the reaction site increases. nih.gov

Reaction Kinetics and Thermodynamics of Amine-Mediated Processes

The presence of two amine groups in molecules like this compound makes them interesting candidates for processes such as carbon dioxide (CO₂) capture. The kinetics and thermodynamics of these reactions are critical for understanding their efficiency.

Kinetic Modeling of Amine-CO₂ Absorption Reactions

Several models have been developed to describe the kinetics of CO₂ absorption in aqueous amine solutions. For diamines, which contain both primary and/or secondary amine functionalities, the reaction with CO₂ is complex. The most common models applied to these systems are the pseudo-first-order assumption, the zwitterion mechanism, and the termolecular mechanism. acs.org

A study on N¹,N²-dimethylethane-1,2-diamine (DMEDA), a structural analog, investigated these models. acs.org The results indicated that all three models could predict the CO₂ absorption rate with good agreement with experimental data, highlighting the robustness of these theoretical frameworks. acs.org Another study on ethylenediamine (B42938) (EDA) proposed a kinetic model involving two steps: a rapid absorption phase followed by a slower diffusion-controlled step. semanticscholar.org For tertiary amines, a quantitative kinetic model has been developed that focuses on the reaction of CO₂ with the hydroxide ion (OH⁻), whose concentration is controlled by the amine's basicity (pKa). nih.gov

| Kinetic Model | Average Absolute Deviation (AAD) |

|---|---|

| Pseudo-First-Order Assumption | 3.66% |

| Zwitterion Mechanism | 3.77% |

| Termolecular Mechanism | 4.51% |

Influence of Amine Concentration and Temperature on Reaction Rates

The rate of reaction between CO₂ and amines is significantly influenced by both amine concentration and temperature.

Effect of Concentration : Generally, an increase in amine concentration leads to a higher reaction rate. mdpi.comicm.edu.pl Studies on various diamines show that a higher concentration of available amino groups enhances the absorption rate. mdpi.com However, at very high concentrations, the absorption rate can decrease. This is attributed to physical property changes, particularly a significant increase in the viscosity of the solvent, which negatively impacts the mass transfer of CO₂ into the liquid phase. mdpi.com

Effect of Temperature : The reaction rate constant typically increases with temperature. acs.orgicm.edu.pl For example, the pseudo-first-order rate constant (k₀) for CO₂ absorption into an aqueous solution of DMEDA was found to increase as the temperature was raised from 293.15 K to 313.15 K. acs.org This follows the general principle that higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. utexas.edu

| Temperature (K) | k₂ (m³·mol⁻¹·s⁻¹) |

|---|---|

| 283 | 15,000 |

| 295 | 35,000 |

| 303 | 55,000 |

Zwitterion and Termolecular Mechanisms in Amine Reactions

The reaction between CO₂ and primary or secondary amines, such as those present in this compound, is predominantly explained by two main mechanisms: the zwitterion mechanism and the termolecular mechanism. core.ac.ukosti.govrug.nl

Zwitterion Mechanism : First proposed by Caplow, this mechanism involves two steps. osti.govrug.nl Initially, the amine's nitrogen atom performs a nucleophilic attack on the carbon atom of CO₂, forming a zwitterionic intermediate (R₁R₂N⁺H-COO⁻). utwente.nl In the second step, this unstable intermediate is deprotonated by a base (B) present in the solution (such as another amine molecule, water, or a hydroxide ion) to form a stable carbamate (B1207046) (R₁R₂N-COO⁻) and the protonated base (BH⁺). utwente.nlresearchgate.net This mechanism can explain reaction kinetics with orders between one and two with respect to the amine concentration. osti.gov

Termolecular Mechanism : This mechanism, proposed by Crooks and Donnellan, suggests a single-step reaction. osti.gov Here, the amine, CO₂, and a base molecule interact simultaneously in a loosely bound "encounter complex". utwente.nlosti.gov The bonding between the amine and CO₂ and the proton transfer to the base occur concurrently, bypassing the formation of a distinct zwitterion intermediate. utwente.nl

Both mechanisms have been successfully used to model experimental kinetic data, and it is often considered that they represent two ends of a mechanistic spectrum. core.ac.ukosti.gov The rate-determining step in the zwitterion mechanism is often the deprotonation of the zwitterion. osti.gov

Proton Transfer Dynamics and Acid-Base Equilibrium Studies

Proton transfer and hydrogen bonding are central to the chemical behavior of diamines, influencing their structure, stability, and reactivity.

Intramolecular and Intermolecular Hydrogen Bonding in Amine Systems

Hydrogen bonds are crucial non-covalent interactions that can occur within a single molecule (intramolecular) or between separate molecules (intermolecular). nih.govmdpi.com In diamine systems, both types of interactions play a significant role.

Intramolecular Hydrogen Bonding : In a diamine like this compound, an intramolecular hydrogen bond can form, for example, after the molecule is protonated. Computational studies on the interaction between diamines (including propane-1,3-diamine and butane-1,4-diamine) and sulfuric acid show that a single proton transfer from the acid to one of the amine groups occurs. helsinki.fi The resulting protonated amino group then forms a hydrogen bond with the second, non-protonated amino group within the same molecule. helsinki.fi This intramolecular interaction significantly stabilizes the resulting complex. helsinki.fi The stability is further enhanced by elongating the carbon backbone between the amino groups, as seen when moving from ethylenediamine to butane-1,4-diamine. helsinki.fi Studies on Schiff bases with a butylenediamine linker also confirm that efficient intramolecular proton transfer can occur upon photoexcitation. aip.org

Intermolecular Hydrogen Bonding : Diamines can also form intermolecular hydrogen bonds with solvent molecules or other amine molecules. nih.gov In a protic solvent like water, the intramolecular hydrogen bond within a solute molecule may be disrupted in favor of forming two new intermolecular hydrogen bonds between the solute and the solvent. nih.gov The balance between the stability gained from these new interactions and the internal energy of the conformer dictates the equilibrium state in the solution. nih.gov These interactions are fundamental to understanding the solubility and reactivity of amines in different media. For instance, the ability of an amine to act as a base in the zwitterion mechanism for CO₂ capture is an example of an intermolecular interaction where the amine abstracts a proton from the zwitterion intermediate. utwente.nl

Influence of Solvent Polarity on Proton Transfer

The transfer of a proton is a fundamental chemical process, and for molecules like this compound, which possesses two basic nitrogen centers, the surrounding solvent environment plays a critical role in mediating this event. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant all significantly influence the thermodynamics and kinetics of proton transfer to and from the amine groups.

The protonation of a diamine such as this compound in a solvent (S) can be represented by two successive equilibria:

H₂N(CH₂)₄NH(Et) + H⁺S ⇌ H₃N⁺(CH₂)₄NH(Et)

H₃N⁺(CH₂)₄NH(Et) + H⁺S ⇌ H₃N⁺(CH₂)₄NH₂⁺(Et)

The position of these equilibria is strongly dictated by the nature of the solvent. Solvents are broadly classified into polar protic, polar aprotic, and nonpolar categories, each interacting with the neutral diamine and its corresponding protonated species in distinct ways.

Protic Solvents: Polar protic solvents, such as water and alcohols, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. masterorganicchemistry.com These solvents can effectively solvate both the neutral amine, the mono-protonated, and the di-protonated species through hydrogen bonding. For instance, water molecules can form hydrogen bonds with the lone pairs of the nitrogen atoms in the neutral diamine and can also effectively solvate the resulting ammonium (B1175870) cations upon protonation. This strong solvation stabilizes the charged, protonated forms, thereby favoring the proton transfer process. In protic solvents with high dielectric constants, like water, the electrostatic repulsion between the two positive charges in the dication is significantly shielded, further facilitating the second protonation step.

Aprotic Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN)) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. masterorganicchemistry.com While they can act as hydrogen bond acceptors, their ability to stabilize cations is generally less effective than that of protic solvents. However, their high dielectric constants can still facilitate the separation of ion pairs. Studies on various amines in solvents like acetonitrile and propylene (B89431) carbonate show that the thermodynamics of protonation, such as the heat of protonation, are highly dependent on the solvent's properties. researchgate.net The stability of the protonated species is influenced by the solvent's ability to solvate the proton and the resulting cation. researchgate.net

In contrast, nonpolar aprotic solvents (e.g., hexane, toluene) have low dielectric constants and cannot form strong hydrogen bonds. In such environments, the formation of charged species like protonated amines is energetically unfavorable. Consequently, proton transfer equilibria are significantly shifted towards the neutral, unprotonated form. Any ion pairs that do form are likely to be tightly associated due to the weak solvating power of the medium.

Research Findings on Analogous Compounds

Direct experimental data on the proton transfer kinetics of this compound across a range of solvents is scarce. However, extensive research on its parent compound, 1,4-diaminobutane (B46682) (putrescine), and other N-alkylated diamines provides significant insight. The acidity of the protonated forms (pKa) is a key measure of the extent of proton transfer.

Studies have determined the pKa values for 1,4-diaminobutane and its derivatives in different media, illustrating the profound effect of the solvent. For example, the basicity of diamines has been investigated in the gas phase and in aprotic solvents like acetonitrile. ut.ee The difference in pKa values between the gas phase and solution highlights the critical role of solvent stabilization.

The table below presents pKa values for 1,4-diaminobutane and a related derivative in acetonitrile, a polar aprotic solvent. These values quantify the basicity of the nitrogen centers in this specific non-aqueous environment.

| Compound | Solvent | pKa1 | pKa2 | Reference |

|---|---|---|---|---|

| 1,4-Diaminobutane | Acetonitrile | 18.96 | 17.48 | ut.ee |

| N,N,N',N'-Tetramethyl-1,4-butanediamine | Acetonitrile | 18.42 | 16.03 | ut.ee |

The data indicates that even in a polar aprotic solvent, both amine groups can be protonated. The difference between pKa1 and pKa2 reflects the electrostatic repulsion between the two positive charges on the dication, which makes the second protonation less favorable than the first.

Kinetic studies further illuminate the role of the solvent. In protic solvents, proton transfer can be extremely fast, often diffusion-controlled, facilitated by hydrogen-bonded networks that provide a "proton shuttle" mechanism. masterorganicchemistry.com In aprotic solvents, the mechanism can be different. For instance, studies of aromatic nucleophilic substitution reactions with aliphatic diamines in aprotic solvents suggest that the reaction can proceed through a 'dimer nucleophile' mechanism, where the amine hydrogen-bonds with another amine molecule, influencing the proton transfer during the reaction. conicet.gov.ar

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantitative determination of "4-(Ethylamino)-N-butylamine" from various matrices. The selection of a specific technique is contingent on the volatility and polarity of the analyte, as well as the required sensitivity and selectivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amines

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like simple amines. For "this compound," a headspace GC-MS method could be employed for its determination in various samples, including workplace air. nih.gov The analytical approach would involve the extraction of the amine from the sample matrix, followed by injection into the GC system.

In the gas chromatograph, the compound would be separated from other components of the mixture based on its boiling point and affinity for the stationary phase of the column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is characteristic of the molecule and can be used for its identification.

| m/z | Relative Intensity (%) | Plausible Fragment |

|---|---|---|

| 58 | 99.99 | [CH2=N(H)CH2CH3]+ |

| 30 | 35.88 | [CH2=NH2]+ |

| 101 | 10.61 | [M]+ (Molecular Ion) |

| 44 | 10.12 | [CH3CH=NH2]+ |

| 29 | 9.08 | [CH2CH3]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amine Derivatives

For less volatile amine derivatives or for analyses requiring higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly useful for the determination of amines in complex matrices such as drinking water or biological fluids. chemicalbook.com

The separation of "this compound" would be achieved on a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) formate, would be optimized to ensure good peak shape and retention. Following chromatographic separation, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]⁺ of "this compound" would be selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The monitoring of these specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. While specific LC-MS/MS parameters for "this compound" are not documented, a general method for secondary amines would be applicable.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection offers a highly sensitive method for the quantification of amines. Since simple aliphatic amines like "this compound" are not natively fluorescent, a pre-column or post-column derivatization step is required. A common and effective derivatizing agent for primary and secondary amines is o-phthalaldehyde (OPA) in the presence of a thiol.

The reaction of OPA with the secondary amine group of "this compound" in the presence of a thiol, such as 2-mercaptoethanol, forms a highly fluorescent isoindole derivative. This derivative can be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. This method is known for its ability to detect picomole quantities of amines. spectrabase.comnih.gov The stability of the OPA derivatives can be a concern, but automated in-needle derivatization procedures can circumvent this issue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of "this compound". Although specific NMR data for this compound are not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of the structurally similar compound, N-ethylbutylamine.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the ethyl and butyl groups, as well as the N-H proton. The chemical shifts of the protons adjacent to the nitrogen atom would be downfield due to the deshielding effect of the nitrogen.

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbons bonded to the nitrogen would resonate at a lower field compared to the other aliphatic carbons.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH3 (ethyl) | ~1.1 | Triplet |

| CH2 (ethyl) | ~2.6 | Quartet |

| CH3 (butyl) | ~0.9 | Triplet |

| CH2 (butyl, position 3) | ~1.3 | Sextet |

| CH2 (butyl, position 2) | ~1.5 | Quintet |

| CH2 (butyl, position 1) | ~2.6 | Triplet |

| NH | Variable | Broad Singlet |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH3 (ethyl) | ~15 |

| CH2 (ethyl) | ~44 |

| CH3 (butyl) | ~14 |

| CH2 (butyl, position 3) | ~20 |

| CH2 (butyl, position 2) | ~32 |

| CH2 (butyl, position 1) | ~50 |

¹¹⁹Sn NMR for Organotin Complexes

Should "this compound" be used as a ligand in the formation of organotin complexes, ¹¹⁹Sn NMR spectroscopy would be a valuable tool for characterizing the resulting coordination compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the geometry of the tin center.

Generally, an increase in the coordination number at the tin atom leads to an upfield shift in the ¹¹⁹Sn NMR signal. For instance, the coordination of the nitrogen atom of "this compound" to a tetracoordinated organotin compound would result in a pentacoordinated species, which would be reflected in a significant change in the ¹¹⁹Sn chemical shift. This technique is instrumental in studying the solution-state structure of such complexes. The ¹¹⁹Sn NMR chemical shift can span a very wide range, making it a sensitive probe of the electronic environment around the tin atom.

Multi-dimensional NMR Techniques for Complex Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of this compound. nih.govnih.gov Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that confirm the molecule's atomic connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the ethyl group and the adjacent N-H proton, as well as between the protons along the butyl chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the nitrogen atoms, for instance, showing a correlation between the ethyl group protons and the first carbon of the butyl chain.

The expected NMR data, based on the structure of this compound, allows for a complete structural assignment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position | Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations (with Protons on this position) |

|---|---|---|---|---|---|

| CH₃ -CH₂- | Methyl | ~1.1 | ~15 | CH₃-CH₂ - | CH₃ -CH₂- |

| CH₃-CH₂ - | Methylene (B1212753) (Ethyl) | ~2.6 | ~44 | CH₃ -CH₂-, -NH - | CH₃-C H₂-, -NH-C H₂- |

| -NH - | Secondary Amine | Variable (1-3) | - | CH₃-CH₂ -, -NH-CH₂ - | CH₃-C H₂-, -NH-C H₂- |

| -NH-CH₂ -CH₂- | Methylene (Butyl, C1) | ~2.7 | ~50 | -NH-CH₂-CH₂ - | -NH-CH₂-C H₂-, CH₃-C H₂- |

| -CH₂-CH₂ -CH₂- | Methylene (Butyl, C2) | ~1.5 | ~32 | -NH-CH₂ -CH₂-, -CH₂-CH₂-CH₂ - | -NH-C H₂-CH₂-, -CH₂-CH₂-C H₂- |

| -CH₂-CH₂-CH₂ - | Methylene (Butyl, C3) | ~1.4 | ~29 | -CH₂-CH₂ -CH₂-, -CH₂-CH₂-CH₂ -NH₂ | -CH₂-C H₂-CH₂-, -CH₂-CH₂-CH₂-C H₂-NH₂ |

| -CH₂-CH₂ -NH₂ | Methylene (Butyl, C4) | ~2.8 | ~42 | -CH₂-CH₂-CH₂ -, -NH₂ | -CH₂-CH₂-C H₂- |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

The presence of both a primary (-NH₂) and a secondary (-NH-) amine group makes this compound an excellent candidate for forming extensive hydrogen bonding networks. nih.gov Both amine groups can act as hydrogen bond donors, while the nitrogen lone pairs act as acceptors. These interactions are critical in directing the assembly of molecules in the crystal, leading to the formation of supramolecular structures. iwu.edu It is anticipated that these hydrogen bonds would link molecules into one-dimensional chains or two-dimensional sheets, significantly influencing the physical properties of the solid material.

Interactive Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Hydrogen Atom | Acceptor Atom | Interaction Type | Expected Resulting Structure |

|---|---|---|---|---|

| Primary Amine (-NH₂) | H | Nitrogen (Primary Amine) | Intermolecular N-H···N | 1D Chains or 2D Sheets |

| Primary Amine (-NH₂) | H | Nitrogen (Secondary Amine) | Intermolecular N-H···N | 1D Chains or 2D Sheets |

| Secondary Amine (-NH-) | H | Nitrogen (Primary Amine) | Intermolecular N-H···N | 1D Chains or 2D Sheets |

Electrochemical Characterization Techniques

Electrochemical techniques are valuable for studying the redox properties of molecules and for developing sensitive detection methods.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a substance in solution. mdpi.comacs.orgnih.gov It provides information on the oxidation and reduction potentials of a compound and the stability of its redox species.

For aliphatic amines, the electrochemical oxidation is typically an irreversible process. The oxidation involves the removal of an electron from the nitrogen atom, forming a radical cation. This is often followed by deprotonation and further reactions. The specific oxidation potential would depend on the solvent, electrolyte, and electrode material used.

In a typical cyclic voltammogram for an aliphatic diamine like this compound, one would expect to observe an anodic peak on the forward scan, corresponding to its oxidation. Due to the irreversible nature of the oxidation of aliphatic amines, a corresponding cathodic peak on the reverse scan is generally not observed.

The potential at which the oxidation peak occurs can provide insights into the electronic properties of the molecule. The presence of two amine groups might result in a more complex voltammetric profile compared to a monoamine, potentially showing two oxidation waves if the electronic environments of the two nitrogen atoms are sufficiently different. However, in this case, they are electronically similar, and a single, broad oxidation wave is more likely.

| Parameter | Expected Observation for this compound | Information Gained |

|---|---|---|

| Anodic Peak Potential (Epa) | A single irreversible oxidation peak at a positive potential. | Potential at which the compound is oxidized. |

| Cathodic Peak Potential (Epc) | Likely absent due to the irreversible nature of the oxidation. | Indicates the irreversibility of the redox process. |

| Peak Current (ipa) | Dependent on concentration and scan rate. | Can be used for quantitative analysis. |

Amperometry and Potentiometry in Amine Sensing

Amperometry and potentiometry are electrochemical techniques that can be utilized for the quantitative detection of amines, often through the development of chemical sensors and biosensors.

Amperometry involves measuring the current produced by the oxidation or reduction of the analyte at a constant applied potential. For the detection of this compound, an amperometric sensor could be designed. A common approach for amine detection is the use of an enzyme-based biosensor. uaeu.ac.ae For instance, a diamine oxidase enzyme could be immobilized on an electrode surface. This enzyme would catalyze the oxidation of the diamine in the presence of oxygen, producing an aldehyde, ammonia (B1221849), and hydrogen peroxide. The hydrogen peroxide produced can then be electrochemically detected (either oxidized or reduced) at the electrode surface, and the resulting current would be proportional to the concentration of the diamine. mdpi.com

Potentiometry measures the potential difference between two electrodes in the absence of a significant current flow. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be sensitive to specific ions. While developing a highly selective potentiometric sensor for a neutral amine molecule like this compound is challenging, it is possible to create sensors for its protonated form (ammonium cation). Such a sensor would typically involve an ion-selective membrane containing an ionophore that selectively binds to the target ammonium cation. The potential measured would then be related to the concentration of the protonated amine in the sample solution according to the Nernst equation. nih.gov The development of novel materials has been advancing the field of potentiometric sensing, allowing for lower detection limits. nih.govacs.org

| Technique | Sensing Principle | Typical Application |

|---|---|---|

| Amperometry | Measurement of current from the enzymatic oxidation product (e.g., H₂O₂) of the diamine. | Quantitative analysis in biological or environmental samples. |

| Potentiometry | Measurement of potential change due to the interaction of the protonated amine with an ion-selective membrane. | Determination of the activity (related to concentration) of the protonated amine. |

Theoretical Chemistry and Computational Studies of 4 Ethylamino N Butylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting molecular properties from first principles, offering insights into the intrinsic characteristics of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for determining the ground-state properties of molecules like 4-(Ethylamino)-N-butylamine. nih.govarxiv.org The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. inpressco.comhuntresearchgroup.org.uk This process, known as geometry optimization, iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. stackexchange.comtau.ac.il The result is the most stable three-dimensional structure of the molecule, along with its electronic energy. From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. Furthermore, DFT is effective for calculating thermodynamic properties, including enthalpy and Gibbs free energy. inpressco.com

For a molecule like this compound, DFT would predict the geometry of the flexible butyl chain and the orientation of the ethylamino and primary amine groups. The table below shows typical parameters that would be obtained from a DFT geometry optimization.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | Specific to the molecule (Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. | ~ -6.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | ~ 1.5 to 2.0 eV |

| C-N Bond Length | The distance between carbon and nitrogen atoms in the amine groups. | ~ 1.47 Å |

| N-H Bond Length | The distance between nitrogen and hydrogen atoms in the amine groups. | ~ 1.01 Å |

| C-C-N-H Dihedral Angle | The torsional angle defining the spatial relationship of the amine group relative to the carbon backbone. | Varies based on conformation |

Note: The values in this table are illustrative for short-chain alkylamines and represent the type of data generated by DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters derived from experimental data. mpg.de These methods are based solely on fundamental physical constants. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, especially those involving electron correlation.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory. wikipedia.orgyoutube.com Møller-Plesset theory improves upon the Hartree-Fock method by adding electron correlation effects, which are crucial for accurately describing intermolecular forces. wikipedia.orgaip.orgfiveable.me MP2, the second-order correction, is a popular choice that captures a significant portion of the correlation energy at a manageable computational cost. fiveable.meq-chem.com Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations, though they are computationally intensive. researchgate.netnih.gov

For this compound, these high-accuracy methods would be employed to refine the energies obtained from DFT and to reliably calculate properties like ionization potentials, electron affinities, and the energies of excited electronic states. ibm.com

| Method | Key Feature | Typical Application | Computational Cost Scaling |

| Hartree-Fock (HF) | Mean-field approximation; neglects electron correlation. | Initial geometry guess; qualitative orbital analysis. | O(N⁴) |

| MP2 | Adds second-order correction for electron correlation. | Non-covalent interactions; improved reaction energies. aip.orgresearchgate.net | O(N⁵) fiveable.me |

| MP4 | Adds fourth-order correction for electron correlation. | High-accuracy thermochemistry for small molecules. q-chem.com | O(N⁷) fiveable.me |

| CCSD(T) | "Gold standard" for single-reference systems; highly accurate. | Benchmark energy calculations. researchgate.net | O(N⁷) |

Note: N represents the number of basis functions, which is related to the size of the molecule.

Computational Prediction of Reaction Pathways and Transition States

Understanding chemical reactivity involves mapping the potential energy surface (PES) that connects reactants to products. Computational chemistry is an indispensable tool for identifying the minimum energy pathways for chemical reactions and characterizing the high-energy transition state (TS) that lies along this path. ucsb.edunih.govarxiv.org

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating a TS structure is a critical step in calculating the activation energy (the barrier that must be overcome for the reaction to occur). researchgate.net Methods like the Nudged Elastic Band (NEB) or string methods are used to find an initial guess for the reaction path, which is then refined to locate the precise TS structure. libretexts.orgims.ac.jp Once a candidate TS is found, a frequency calculation is performed to verify its identity; a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For this compound, this approach could be used to study various reactions, such as its role as a nucleophile. For instance, in a reaction with an electrophile, computational methods could predict the reaction pathway, the structure of the transition state, and the activation energy, determining whether the primary or secondary amine is the more reactive site. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Amine Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system. ulisboa.pt

Solvation Dynamics of Amines in Various Media

Solvation plays a critical role in chemical reactivity and behavior. MD simulations can provide a detailed, atomistic picture of how solvent molecules arrange around a solute and the dynamics of these interactions. nih.gov Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models like the Generalized Born model, which treats the solvent as a continuum. researchwithrutgers.com

Studies on similar small amines in aqueous solutions have shown that the amine's nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons act as hydrogen bond donors. temple.edu The structure of water molecules in the first solvation shell is highly ordered. The dynamics of these simulations can reveal the residence time of solvent molecules around the amine, providing insight into the stability of the solvation shell. nih.gov This methodology is crucial for understanding how this compound would be solvated in different media, such as water or organic solvents, which directly influences its properties and reactivity.

Intermolecular Interactions and Aggregation Behavior

In the liquid phase or in concentrated solutions, molecules of this compound will interact with each other. MD simulations are well-suited to explore these intermolecular interactions and any resulting aggregation behavior. nih.govnih.govbiorxiv.org The primary forces governing these interactions in amines are hydrogen bonds and van der Waals forces. acs.org The N-H groups can act as hydrogen bond donors, while the lone pair on the nitrogen atoms can act as hydrogen bond acceptors. labxchange.org

Analysis of MD trajectories can be performed using tools like the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from another particle. wikibooks.orgrafaelsilverman.com Peaks in the RDF for specific atom pairs (e.g., N-H···N) can provide direct evidence of hydrogen bonding and reveal the average distance of these interactions. researchgate.netresearchgate.net Simulations can also predict whether the molecules tend to form small clusters, larger aggregates, or remain well-dispersated in a given environment. mdpi.com For this compound, simulations would likely show strong intermolecular hydrogen bonding, leading to a structured liquid phase. acs.orgcore.ac.uk

| Interaction Type | Description | Key Atoms Involved | Typical Energy (kJ/mol) |

| Hydrogen Bond (Donor) | N-H group donates a proton to an acceptor. | N-H, plus an electronegative atom (N, O) | 10 - 40 |

| Hydrogen Bond (Acceptor) | Nitrogen lone pair accepts a proton from a donor. | N, plus a hydrogen from a donor (N-H, O-H) | 10 - 40 |

| Van der Waals | Weak, non-specific attractions/repulsions. | All atoms | 0.4 - 4 |

| Dipole-Dipole | Electrostatic interaction between polar C-N bonds. | C, N | 5 - 20 |

Note: These are general energy ranges for intermolecular interactions.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is a common and effective method for calculating various spectroscopic parameters. These theoretical predictions can elucidate the relationships between molecular structure and spectroscopic signatures.

Vibrational Frequency Calculations (e.g., IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational methods, particularly DFT, can predict these vibrational frequencies with a reasonable degree of accuracy. psu.eduuit.no These calculations are typically performed on the optimized geometry of the molecule and yield a set of normal modes, each with a corresponding frequency and intensity for IR and Raman activity.

For this compound, the calculated vibrational spectrum would be characterized by several key regions corresponding to the stretching and bending modes of its functional groups. A hypothetical breakdown of the predicted vibrational frequencies is presented in Table 1.

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on typical ranges for similar functional groups and would be refined by actual DFT calculations.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium | Weak |

| N-H Stretch (Primary Amine) | 3250 - 3400 (asymmetric & symmetric) | Medium | Weak |

| C-H Stretch (Alkyl Chains) | 2850 - 3000 | Strong | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium-Strong | Weak |

| C-H Bend (Alkyl Chains) | 1350 - 1470 | Medium | Medium |

| C-N Stretch | 1000 - 1250 | Medium | Medium-Weak |

The N-H stretching frequencies are typically found in the 3300-3500 cm⁻¹ region and are sensitive to hydrogen bonding. The C-H stretching vibrations of the ethyl and butyl groups are expected to appear as strong bands in the 2850-3000 cm⁻¹ range. Bending vibrations, such as the N-H scissoring mode of the primary amine and the various C-H bending modes of the alkyl chains, would be located at lower frequencies. The C-N stretching vibrations provide information about the carbon-nitrogen backbone of the molecule. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are commonly applied to improve agreement with experimental data.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts (δ) and coupling constants, which are highly sensitive to the electronic environment of the nuclei. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. rsc.org

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The predicted ¹H NMR spectrum would show distinct signals for the protons on the ethyl and butyl groups, as well as for the N-H protons. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms. A hypothetical prediction of the ¹H NMR chemical shifts is provided in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar alkylamines and would be refined by actual GIAO-DFT calculations.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Ethyl group) | 1.0 - 1.2 | Triplet |

| CH₂ (Ethyl group, adjacent to N) | 2.5 - 2.7 | Quartet |

| CH₂ (Butyl group, adjacent to primary N) | 2.6 - 2.8 | Triplet |

| CH₂ (Butyl group, intermediate) | 1.3 - 1.6 | Multiplet |

| CH₂ (Butyl group, intermediate) | 1.3 - 1.6 | Multiplet |

| CH₂ (Butyl group, adjacent to secondary N) | 2.4 - 2.6 | Triplet |

| N-H (Primary amine) | 1.0 - 2.0 | Broad Singlet |

| N-H (Secondary amine) | 0.8 - 1.8 | Broad Singlet |

Similarly, ¹³C NMR chemical shifts can be predicted, with the carbons closer to the nitrogen atoms expected to be deshielded and appear at higher chemical shifts. The accuracy of predicted NMR chemical shifts depends on several factors, including the level of theory, basis set, and the inclusion of solvent effects in the computational model. rsc.org

Excited-State Dynamics and Photophysical Properties Modeling

Computational methods are also instrumental in understanding the behavior of molecules in their electronically excited states, which governs their photophysical properties such as absorption and fluorescence.

Time-Dependent DFT (TD-DFT) for Electronic Excitation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the absorption of light by a molecule. rsc.orgrsc.org TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a simple aliphatic diamine like this compound, which lacks significant chromophores, the electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen atoms and the anti-bonding orbitals of the C-N and C-H bonds. These transitions are typically high in energy, meaning they would occur in the far-UV region of the electromagnetic spectrum, likely below 200 nm. The calculated oscillator strengths for these transitions are expected to be low, indicating weak absorption bands.

Table 3: Hypothetical TD-DFT Results for this compound (Note: These values are illustrative of the expected type of transitions for a simple alkylamine.)

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → σ) | < 200 | Low (< 0.01) |

| S₀ → S₂ (n → σ) | < 200 | Low (< 0.01) |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred between two atoms within the same molecule upon electronic excitation. nih.govrsc.orgnih.govrsc.org This process is common in molecules that contain both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting group (e.g., C=O, N=) in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond.

For this compound, the likelihood of a classic ESIPT process is extremely low. The molecule lacks the rigid, planar structure and the specific arrangement of proton donor and acceptor groups that are characteristic of ESIPT-capable systems. The flexible alkyl chains would likely lead to rapid conformational changes and other deactivation pathways from the excited state. While proton transfer can occur in the excited state in flexible systems, it would not follow the typical ESIPT mechanism that gives rise to dual fluorescence. Computational modeling of the excited-state potential energy surface would likely show that other relaxation pathways, such as internal conversion or bond dissociation, are more favorable than a concerted intramolecular proton transfer.

Applications in Materials Science and Engineering

Amine-Functionalized Materials for Surface Modification

The ability of amines to form strong interactions with various surfaces makes them ideal candidates for surface modification, altering properties such as adhesion, wettability, and biocompatibility.

Capillary Electrochromatography Applications

Capillary electrochromatography (CEC) is a hybrid analytical technique that combines the principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). The stationary phase in CEC plays a crucial role in the separation process. While no specific studies detail the use of 4-(Ethylamino)-N-butylamine in CEC, its amine groups could theoretically be used to functionalize stationary phase materials.

The primary and secondary amine groups of this compound could be covalently bonded to silica (B1680970) or polymer-based monoliths, creating a stationary phase with unique ion-exchange properties. This functionalization could influence the electroosmotic flow (EOF) and provide specific interactions with analytes, potentially enabling novel separation selectivities for charged and neutral molecules.

Surface Adsorption and Interface Chemistry

The amine groups in this compound can readily participate in hydrogen bonding and electrostatic interactions, making the molecule a candidate for adsorption studies on various substrates. For instance, it could be used to modify the surface of materials like silica, metal oxides, or carbon nanotubes. Such modifications can alter the surface energy, improve the dispersion of nanoparticles in a polymer matrix, or create a platform for the subsequent attachment of other functional molecules. The dual amine functionality offers the potential for creating cross-linked networks on a surface, enhancing the stability of the modification layer.

Role of Amines in Polymer Chemistry and Polymerization Processes

Amines are fundamental in polymer science, acting as initiators, catalysts, and monomers in various polymerization reactions. They are also key in the post-polymerization modification of materials.

Amine Initiators and Catalysts in Polymer Synthesis

Primary and secondary amines can act as initiators or catalysts in certain types of polymerization. For example, they can initiate the ring-opening polymerization of epoxides or lactones. While specific research on this compound in this capacity is not available, its structure suggests it could function as a bifunctional initiator, potentially leading to the formation of polymers with two distinct growing chains from a single molecule. This could be leveraged to create block copolymers or other complex polymer architectures.

Modification of Polymer Properties via Amine Incorporation

Incorporating amines into a polymer backbone or as pendant groups can significantly alter the material's properties. The presence of this compound as a comonomer or a grafting agent could enhance properties such as:

Adhesion: The polar amine groups can improve adhesion to various substrates.

Dyeability: Amine groups provide sites for interaction with acidic dyes.

Mechanical Properties: Amines can act as cross-linking sites, potentially increasing the modulus and strength of the polymer.

Biocompatibility: Amine-functionalized surfaces can be used to immobilize biomolecules, which is relevant for biomedical applications.

Integration into Nanomaterial Synthesis and Functionalization

The surface chemistry of nanomaterials is critical to their stability, dispersibility, and functionality. Amines are widely used to functionalize nanoparticles for a variety of applications.

The primary and secondary amine groups of this compound could be used to cap-passivate the surface of quantum dots or metal nanoparticles during their synthesis, controlling their growth and preventing aggregation. Furthermore, these amine groups provide reactive handles for the covalent attachment of other molecules, such as polymers, drugs, or targeting ligands, creating multifunctional nanoparticle systems for applications in sensing, catalysis, and nanomedicine. The ethyl and butyl chains of the molecule could also influence the solubility and dispersibility of the functionalized nanomaterials in different solvents.

Amine-Stabilized Nanoparticles and Quantum Dots

While direct research specifically employing this compound in nanoparticle and quantum dot synthesis is not extensively documented, the principles of amine stabilization strongly suggest its potential utility. Alkylamines are widely used as stabilizing or capping agents in the synthesis of semiconductor and metal oxide nanoparticles. rsc.orgnih.gov The amine groups coordinate to the surface of the growing nanocrystals, controlling their growth rate, preventing aggregation, and influencing their final morphology. nih.gov

The presence of two amine groups in this compound offers a distinct advantage. It can potentially chelate to the nanoparticle surface, providing a more stable and robust capping layer compared to monoamines. This bidentate coordination could lead to enhanced stability of the resulting nanoparticles, both during synthesis and in subsequent applications. For instance, in the synthesis of graphene quantum dots (GQDs), amine functionalization is a key step to impart desired surface properties and enhance quantum yield. ubc.caotolaryngrhinojournal.com The use of a diamine like this compound could offer a route to cross-linked or more densely functionalized GQD surfaces.

The chain length and nature of the alkylamine also play a crucial role in determining the properties of the resulting nanomaterials. nih.gov The ethyl and butyl groups in this compound provide a balance of steric hindrance and flexibility, which can be tailored to achieve specific nanoparticle sizes and shapes.

Table 1: Potential Effects of this compound in Nanoparticle and Quantum Dot Synthesis

| Feature | Potential Influence of this compound | Rationale |

| Stability | Enhanced colloidal stability | Bidentate chelation from two amine groups can provide stronger binding to the nanoparticle surface compared to monoamines. |

| Morphology | Control over particle size and shape | The flexible butyl chain and the steric hindrance from the ethyl group can influence crystal growth kinetics. nih.gov |

| Surface Functionality | Introduction of reactive primary and secondary amine groups | The uncoordinated amine group can be used for further functionalization or to improve dispersibility in specific matrices. |

| Optical Properties | Potential tuning of photoluminescence | Surface passivation by amine groups is known to affect the quantum yield and emission characteristics of quantum dots. mdpi.com |

Surface Ligands for Nanomaterial Dispersion and Reactivity

Beyond the initial synthesis, this compound can be utilized as a surface ligand to modify the properties of pre-existing nanomaterials. Ligand exchange is a common strategy to alter the surface chemistry of nanoparticles, making them compatible with different solvents or for introducing specific functionalities. nih.gov

The dual amine functionality of this compound makes it an interesting candidate for creating inter-particle linkages, potentially leading to the formation of controlled nanoparticle assemblies or networks. This could be advantageous in applications such as catalysis or in the fabrication of functional thin films. The primary amine group, being more reactive, could be used to anchor the ligand to the nanoparticle surface, leaving the secondary amine available for further chemical reactions.

The use of short-chain organic ligands is known to reduce the inter-particle distance in nanoparticle films, which can enhance properties like electrical conductivity. nih.gov With its relatively short alkyl chain, this compound could serve this purpose while also providing improved surface passivation due to its diamine nature.

Development of Novel Amine-Based Solvents and Extractants

The amine functionalities in this compound also position it as a potential component in the development of advanced solvents and extractants, particularly in the realm of "smart" or switchable solvent systems.

Switchable Solvents Utilizing Amine Functionality

Switchable hydrophilicity solvents (SHS) are a class of solvents that can reversibly change their miscibility with water in response to a trigger, typically the addition or removal of CO2. rsc.orgjessoplab.ca Many of these solvents are nitrogen-containing compounds, including secondary and tertiary amines. rsc.orgresearchgate.netresearchgate.net

The mechanism involves the reaction of the amine with CO2 in the presence of water to form a water-soluble bicarbonate salt. rsc.org This renders the solvent hydrophilic. Upon removal of CO2, for instance by bubbling nitrogen gas through the solution or by heating, the reaction is reversed, and the amine reverts to its hydrophobic, water-immiscible form.

This compound, being a secondary amine, fits the profile of a potential SHS. Its solubility in water is expected to be low, but upon reaction with CO2, it would form a dicarbonate (B1257347) salt, significantly increasing its aqueous solubility. The presence of two amine groups could potentially lead to a more pronounced and efficient switching behavior compared to monoamines. researchgate.net

Table 2: Predicted Properties of this compound as a Switchable Solvent

| Property | Predicted Behavior | Underlying Principle |

| Switching Trigger | Addition/Removal of CO2 | Reversible formation of a water-soluble bicarbonate salt at the amine sites. rsc.org |

| Hydrophilic Form | Dicarbonate salt of protonated this compound | Increased polarity and charge leading to miscibility with water. |

| Hydrophobic Form | Neutral this compound | Low polarity, immiscible with water. |

| Potential Advantage | Efficient switching due to two amine groups | Higher capacity for CO2 capture per molecule compared to secondary monoamines. researchgate.net |

Extraction Processes for Specific Chemical Species

The ability of amines to act as extractants for metal ions is well-established in hydrometallurgy. rsc.orgresearchgate.net Diamines, in particular, have been investigated for their potential to chelate metal ions and facilitate their transfer from an aqueous phase to an organic phase. tandfonline.com

This compound could function as an extractant for various metal ions, with the two amine groups and the flexible butyl chain allowing for the formation of stable chelate rings with the metal center. The selectivity of the extraction process can often be tuned by controlling the pH of the aqueous phase, which affects the protonation state of the amine groups. rsc.org

Beyond metal ions, amine-based solvents can be used in the extraction of other chemical species. For instance, switchable solvents have been employed in the extraction of lipids from microalgae and bitumen from oil sands. semanticscholar.org The ability of this compound to switch its hydrophilicity could be exploited in similar extraction processes, allowing for efficient separation of the target compound followed by easy recovery of the solvent.

Role in Advanced Organic Synthesis and Catalysis Research

Intermediate in Complex Organic Molecule Synthesis

As a bifunctional molecule, 4-(Ethylamino)-N-butylamine is a valuable intermediate in the creation of more complex chemical structures, particularly in the pharmaceutical and agrochemical industries.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast array of biologically active compounds and pharmaceutical drugs. beilstein-journals.orgrsc.orgnih.gov The presence of two amine groups in this compound makes it an ideal starting material for the construction of these ring systems. Through a variety of cyclization reactions, the ethylamino and butylamine (B146782) moieties can be incorporated into heterocyclic frameworks such as piperidines, pyrrolidines, and larger macrocycles. The specific reaction conditions and co-reactants determine the final heterocyclic structure. For instance, reaction with dicarbonyl compounds can lead to the formation of seven-membered rings, while intramolecular cyclization strategies can be employed to form smaller, saturated heterocycles. The ability to selectively functionalize either the primary or secondary amine allows for a high degree of control in the synthetic pathway, enabling the targeted synthesis of complex heterocyclic scaffolds.

Synthesis of Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the use of amines for the production of active pharmaceutical ingredients (APIs). diplomatacomercial.com Amines like this compound serve as crucial building blocks in the synthesis of a wide range of medications. byjus.comvedantu.com Its structure can be found within the side chains or core scaffolds of various drug candidates. For example, it can be utilized in the synthesis of compounds targeting receptors and transporters in the central nervous system, where the specific arrangement of amine functionalities is critical for biological activity. mdpi.com The butyl chain provides a flexible spacer, while the ethylamino group can be modified to fine-tune the pharmacological properties of the final molecule.

| Pharmaceutical Application Area | Role of Amine Intermediates |

| Analgesics | Building blocks for pain-relieving drugs. byjus.com |

| Antihistamines | Integral to the synthesis of allergy medications. diplomatacomercial.com |

| Antidepressants | Used in the creation of drugs to treat depression. diplomatacomercial.com |

| Anxiolytics | Component in the synthesis of anti-anxiety medications. nih.gov |

Amine-Catalyzed Reactions in Academic Research

Beyond its role as a synthetic intermediate, this compound and similar secondary amines are subjects of academic research for their catalytic properties.

Organocatalysis with Secondary Amine Catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Secondary amines are a prominent class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.com Research in this area explores how catalysts like this compound can facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The presence of both a primary and a secondary amine offers the potential for bifunctional catalysis, where one amine group activates the substrate while the other interacts with a co-catalyst or another reactant.

| Reaction Type | Role of Secondary Amine Catalyst |

| Aldol Reaction | Facilitates the formation of carbon-carbon bonds. nih.gov |

| Mannich Reaction | Enables the synthesis of β-amino carbonyl compounds. nih.govresearchgate.net |

| Michael Addition | Promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyls. nih.gov |

Catalyst in Hydrogen Peroxide Manufacturing Processes

The industrial production of hydrogen peroxide often utilizes the anthraquinone (B42736) process. wikipedia.org This process involves the hydrogenation and subsequent oxidation of an alkylanthraquinone. nih.govnih.gov While not a direct catalyst in the main cycle, secondary amines can play a role in related research and process optimization. For example, the oxidation of secondary amines themselves using hydrogen peroxide is a known reaction that can be influenced by various catalysts. nih.govresearchgate.netacs.org Furthermore, research into alternative and more sustainable methods for hydrogen peroxide production may explore the use of amine-based catalysts or co-catalysts. The reactivity of amines with peroxide compounds is an area of ongoing investigation. pearson.comgoogle.com

Supramolecular Catalysis Involving Amine Recognition

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, often mimicking the efficiency and selectivity of natural enzymes. Within this field, the recognition of amine functionalities is a cornerstone for building complex and functional catalytic architectures. Amines, with their basic nitrogen atoms and potential for hydrogen bonding, serve as versatile handles for molecular recognition within supramolecular hosts. This recognition can lead to the encapsulation of reactants, the stabilization of transition states, and the creation of confined reaction environments that can significantly alter reaction rates and selectivities.